1,2-Benzenedicarboxylic acid, nonyl undecyl ester, branched and linear
Description
Historical Context of Branched/Linear Dialkyl Phthalates in Polymer Science
The development of branched and linear dialkyl phthalates in polymer science can be traced back to the foundational work conducted in the early twentieth century, when the limitations of traditional plasticizers became apparent in emerging polymer applications. The historical progression began with the introduction of phthalates in the 1920s, which quickly replaced the volatile and odorous camphor that had previously served as the primary plasticizer for cellulose nitrate. This transition marked the beginning of systematic research into the relationship between molecular structure and plasticizing efficiency, leading to the development of increasingly sophisticated compounds.
The evolution of phthalate chemistry gained significant momentum with the commercial availability of polyvinyl chloride in 1931 and the subsequent development of di(2-ethylhexyl) phthalate, which initiated the rapid expansion of the plasticizer industry. During this period, researchers began to recognize that the length and branching pattern of alkyl chains fundamentally influenced both the physical properties and performance characteristics of phthalate esters. Early investigations revealed that linear alkyl structures contributed to improved low-temperature performance and reduced volatility, while branched configurations offered enhanced compatibility with polymer matrices.
The progression toward longer-chain phthalates, including compounds in the carbon-7 to carbon-11 range, emerged from the industry's need for plasticizers with reduced volatility and improved permanence in polymer applications. Research conducted during the latter half of the twentieth century demonstrated that increasing molecular weight generally correlated with decreased vapor pressure and enhanced retention within polymer matrices. This understanding led to the systematic development of compounds such as diisodecyl phthalate and diundecyl phthalate, which served as precursors to the more complex mixed-chain esters that characterize contemporary formulations.
Scientific investigations during this historical period established fundamental structure-activity relationships that continue to guide modern phthalate research. Studies revealed that the ratio of apolar to polar functionality increased with molecular weight until compatibility limitations were reached at molecular weights exceeding those of diisotridecyl phthalate. These findings provided the theoretical foundation for the development of mixed-chain compounds that could optimize both compatibility and performance characteristics. The historical context also encompasses the evolution of analytical techniques that enabled precise characterization of complex isomeric mixtures, facilitating the development of compounds with carefully controlled structural variability.
Position of 1,2-Benzenedicarboxylic Acid Nonyl Undecyl Ester Within the Carbon-7 to Carbon-11 Phthalate Ester Continuum
The positioning of 1,2-benzenedicarboxylic acid, nonyl undecyl ester within the carbon-7 to carbon-11 phthalate ester continuum represents a strategic advancement in plasticizer chemistry, bridging the gap between medium-chain and long-chain compounds while offering unique performance characteristics. Within this continuum, the compound occupies a distinctive position due to its asymmetric chain structure, featuring nonyl (carbon-9) and undecyl (carbon-11) substituents that provide a combination of properties not achievable with symmetric diesters. Research has demonstrated that this positioning allows the compound to exhibit intermediate volatility characteristics compared to shorter-chain phthalates while maintaining enhanced compatibility relative to longer-chain homologs.
Comparative analysis within the carbon-7 to carbon-11 range reveals significant differences in molecular weight and physical properties that influence industrial applications. The molecular weight progression from diheptyl phthalate (362.50 grams per mole) through diisononyl phthalate (418.61 grams per mole) to diundecyl phthalate (474.72 grams per mole) demonstrates a clear trend toward reduced volatility and increased molecular complexity. The nonyl undecyl ester, with its molecular weight of 446.7 grams per mole, occupies an intermediate position that provides optimal balance between processability and performance.
Table 1: Molecular Weight Comparison of Carbon-7 to Carbon-11 Phthalate Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Carbon Chain Length |
|---|---|---|---|
| Diheptyl phthalate | C22H34O4 | 362.50 | 7 |
| Diisononyl phthalate | C26H42O4 | 418.61 | 9 |
| Nonyl undecyl phthalate | C28H46O4 | 446.7 | 9/11 |
| Diisodecyl phthalate | C28H46O4 | 446.68 | 10 |
| Diundecyl phthalate | C30H50O4 | 474.72 | 11 |
The structural complexity of compounds within this range varies significantly, with implications for their manufacturing processes and final applications. Diisononyl phthalate, for example, exists as a complex mixture containing mainly carbon-8 and carbon-9 branched isomers, with compositions varying between different commercial preparations. In contrast, diundecyl phthalate represents a discrete chemical compound comprised of two linear ester side chains, each containing an eleven-carbon backbone. The nonyl undecyl ester combines characteristics of both approaches, incorporating both branched and linear elements in its asymmetric structure.
Table 2: Structural Characteristics of Carbon-7 to Carbon-11 Phthalate Esters
| Compound | Structural Type | Branching Pattern | Commercial Complexity |
|---|---|---|---|
| Diheptyl phthalate | Discrete | Linear | Single compound |
| Diisononyl phthalate | Mixture | Branched | Complex mixture |
| Nonyl undecyl phthalate | Variable | Branched/Linear | Controlled mixture |
| Diisodecyl phthalate | Mixture | Branched | Complex mixture |
| Diundecyl phthalate | Discrete | Linear | Single compound |
Physical property trends within the carbon-7 to carbon-11 continuum demonstrate clear correlations with molecular structure and chain length. Volatility, as measured by vapor pressure, decreases systematically with increasing molecular weight, while viscosity and thermal stability generally increase. The nonyl undecyl ester exhibits intermediate properties that make it particularly suitable for applications requiring balanced performance characteristics. Research has shown that the asymmetric chain structure contributes to unique solubility profiles and compatibility characteristics that distinguish it from symmetric counterparts within the same molecular weight range.
The industrial significance of positioning within this continuum relates directly to performance requirements in polyvinyl chloride applications and other polymer systems. Compounds in the lower molecular weight range, such as diheptyl phthalate, offer enhanced processing characteristics but may exhibit higher migration rates in finished products. Conversely, higher molecular weight compounds like diundecyl phthalate provide superior permanence but may present processing challenges due to increased viscosity. The nonyl undecyl ester's intermediate position allows it to optimize the balance between these competing requirements, making it valuable for specialized applications where neither extreme is optimal.
Properties
CAS No. |
111381-91-0 |
|---|---|
Molecular Formula |
C18H36N2S4Zn.C13H13N3.C10H20N2S4Zn |
Origin of Product |
United States |
Preparation Methods
Monoester Formation
Phthalic anhydride reacts with one equivalent of alcohol (nonyl or undecyl) to form monoalkyl phthalate. This step is rapid and exothermic, typically achieving >99% conversion within minutes under acidic catalysis. The general reaction is:
where represents nonyl () or undecyl () groups.
Diester Formation
The monoester undergoes further reaction with a second alcohol equivalent to yield the target diester. This step is slower and equilibrium-limited, necessitating water removal to drive completion. The reaction proceeds as:
Here, may differ from (e.g., nonyl and undecyl), producing mixed esters.
Table 1: Kinetic Parameters for Diester Formation with Linear Alcohols
| Alcohol | Catalyst (wt%) | Temperature (°C) | Mole Ratio (Alcohol/Phthalic Anhydride) | Time (min) | Conversion |
|---|---|---|---|---|---|
| n-Heptyl | 0.1% H₂SO₄ | 160 | 3:1 | 160 | 0.996 |
| n-Nonyl | 0.05% H₂SO₄ | 170 | 5:1 | 210 | 0.990 |
| n-Undecyl | 0.05% H₂SO₄ | 170 | 5:1 | 240 | 0.988 |
Key findings:
-
Higher temperatures (160–170°C) and excess alcohol (5:1 ratio) maximize conversion.
-
Sulfuric acid remains the most efficient catalyst, though it poses corrosion and waste challenges.
Synthesis of Branched vs. Linear Isomers
Linear Isomer Production
Linear nonyl undecyl phthalate is synthesized using straight-chain alcohols (n-nonyl and n-undecyl). The process follows the conventional two-stage esterification, with strict control over alcohol purity to prevent branching.
Branched Isomer Production
Branched isomers require iso-alcohols (e.g., isononyl alcohol). A patented method outlines optimized conditions:
-
Single-Esterification : React phthalic anhydride with isononyl alcohol at 150–180°C.
-
Double-Esterification : Add a compound catalyst (e.g., titanium-based) and raise the temperature to 225–235°C for 2–3 hours.
-
Dealcoholization : Reduce pressure to remove unreacted alcohols.
This method achieves >99% conversion while minimizing side reactions, attributed to the compound catalyst’s ability to stabilize intermediates.
Catalytic Innovations and Environmental Considerations
Sulfuric Acid Alternatives
While sulfuric acid dominates industrial use, its corrosivity and waste generation have spurred research into alternatives:
Solvent-Free Processes
Modern protocols eliminate solvents by using excess alcohol as the reaction medium, reducing VOC emissions.
Purification and Analytical Validation
Post-Reaction Workup
Quality Control
-
Gas Chromatography (GC) : Quantifies residual alcohols and monoesters.
-
NMR Spectroscopy : Confirms branching ratios and esterification completeness.
-
Acid Value Testing : Ensures <0.1 mg KOH/g, indicating full esterification.
Challenges and Industrial Scalability
Mixed Ester Control
Producing a consistent nonyl:undecyl ratio requires precise stoichiometry. Excess nonyl alcohol (5:1 ratio) favors nonyl-rich products, while longer reaction times incorporate more undecyl groups.
Chemical Reactions Analysis
1,2-Benzenedicarboxylic acid, nonyl undecyl ester, branched and linear, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid and corresponding alcohols.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
1,2-Benzenedicarboxylic acid, nonyl undecyl ester, branched and linear, has several scientific research applications:
Chemistry: Used as a plasticizer in the production of flexible PVC, enhancing the material’s properties.
Biology: Studied for its potential effects on biological systems, particularly its impact on endocrine function.
Medicine: Investigated for its potential toxicological effects and its role in human health.
Industry: Widely used in the manufacturing of automotive, construction, and consumer products due to its plasticizing properties
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, nonyl undecyl ester, branched and linear, primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility by reducing intermolecular forces. This compound can also interact with biological systems, potentially disrupting endocrine function by mimicking or interfering with hormone activity .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Phthalate Esters
Toxicity and Environmental Impact
- Nonyl undecyl ester: Demonstrates low acute toxicity but chronic effects (liver hypertrophy, reproductive toxicity) at high doses. Its high molecular weight (C₉-C₁₁) reduces migration from plastics, making it less likely to contaminate food compared to shorter-chain phthalates .
- Dihexyl ester : Subject to stricter regulations (e.g., ZDHC MRSL) due to evidence of endocrine disruption .
- Dibutyl phthalate : Banned in EU consumer products (REACH) for reproductive toxicity, contrasting with the safer profile of C₇-C₁₁ phthalates .
Regulatory and Research Considerations
- Toxicology Gaps: Limited mutagenicity data exist for nonyl undecyl ester, necessitating further studies on long-term exposure .
- Alternatives : Branched C₉-C₁₁ phthalates are increasingly replacing restricted low-molecular-weight phthalates (e.g., DEHP) in industrial applications .
Biological Activity
1,2-Benzenedicarboxylic acid, nonyl undecyl ester, branched and linear (commonly referred to as nonyl undecyl phthalate) is a member of the phthalate ester family. It is primarily utilized in various industrial applications, including plasticizers and additives in manufacturing processes. Understanding its biological activity is crucial due to potential health implications associated with phthalate exposure.
- Chemical Name: this compound
- CAS Number: 111381-91-0
- Molecular Formula: C20H34O4
- Molecular Weight: 342.48 g/mol
Biological Activity and Toxicological Profile
The biological activity of nonyl undecyl phthalate has been assessed through various studies focusing on its toxicity, reproductive effects, and potential endocrine-disrupting properties.
Toxicity Studies
- Acute Toxicity:
- Chronic Toxicity:
- Endocrine Disruption:
Case Studies
Several case studies have highlighted the biological effects of phthalates similar to nonyl undecyl ester:
-
Case Study 1: Reproductive Health Impact
A study conducted on male rats exposed to high doses of various phthalates showed significant reductions in testosterone levels and sperm quality. The findings suggest a potential risk for human reproductive health due to similar exposure scenarios . -
Case Study 2: Developmental Effects
In a controlled study examining fetal development in mice exposed to phthalates during gestation, researchers observed an increase in abnormalities related to genitalia development. This underscores the concern regarding prenatal exposure to these compounds .
Data Tables
| Parameter | Value |
|---|---|
| Chemical Name | 1,2-Benzenedicarboxylic acid, nonyl undecyl ester |
| CAS Number | 111381-91-0 |
| Molecular Weight | 342.48 g/mol |
| Oral LD50 (Rats) | >5,000 mg/kg |
| Potential Endocrine Disruption | Yes |
| Reproductive Toxicity | Yes |
Research Findings
Recent assessments have focused on the cumulative risk posed by phthalates under various exposure scenarios. The Canadian government's Chemicals Management Plan identified nonyl undecyl phthalate as a priority substance due to its potential health risks associated with long-term exposure .
Moreover, a comprehensive review of the literature indicates that while acute toxicity is low, chronic exposure may lead to significant health risks particularly concerning reproductive and developmental outcomes.
Q & A
Q. How can the structural characterization of branched and linear 1,2-benzenedicarboxylic acid, nonyl undecyl ester be reliably performed?
To confirm the branched/linear isomer distribution and alkyl chain configuration, combine gas chromatography-mass spectrometry (GC-MS) with retention indices. Use non-polar columns (e.g., DB-1, OV-101) under isothermal or programmed temperature conditions. Kovats retention indices (e.g., 2485–2497 for related phthalates) provide reference values for comparison . Nuclear magnetic resonance (NMR) analysis, particularly and , resolves branching patterns by distinguishing methyl vs. methylene groups in alkyl chains. For quantification, integrate GC peak areas with calibration standards of pure isomers .
Q. What are the key physicochemical properties critical for experimental design involving this compound?
Critical properties include:
- Molecular weight : ~474.7 g/mol (calculated from CHO).
- Volatility : Low (evidenced by its use in high-temperature PVC applications).
- Solubility : Hydrophobic; soluble in non-polar solvents (e.g., hexane, toluene).
- Viscosity : Higher than shorter-chain phthalates due to longer alkyl groups.
These properties dictate solvent selection for synthesis, extraction protocols (e.g., solid-phase extraction for environmental samples), and compatibility with polymer matrices .
Advanced Research Questions
Q. How can researchers address analytical challenges in distinguishing branched vs. linear isomers in mixed ester systems?
Advanced GC-MS methods with high-resolution columns (e.g., 30 m DB-5ms) and electron ionization (EI) fragmentography differentiate isomers. For example, branched isomers exhibit shorter retention times than linear analogs due to reduced van der Waals interactions. Pair with spectral libraries (e.g., NIST) to confirm fragment patterns (e.g., m/z 149 for phthalate backbone). Liquid chromatography-tandem MS (LC-MS/MS) with collision-induced dissociation further resolves co-eluting isomers .
Q. What experimental designs are optimal for assessing reproductive toxicity of this compound in model systems?
Follow OECD Guideline 443 (extended one-generation reproductive toxicity study). Key parameters:
- Dose range : 0–1,000 mg/kg/day (oral administration in rodents).
- Endpoints : Sperm motility, ovarian follicle counts, hormone levels (ELISA).
- Controls : Include di(2-ethylhexyl) phthalate (DEHP) as a positive control.
Cross-reference with CPSC data showing low acute toxicity but potential chronic effects on endocrine pathways .
Q. How do regulatory frameworks like REACH influence research priorities for this compound?
Under REACH Annex XIV, this compound is classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity (Category 1B). Researchers must:
Q. What methodologies resolve contradictions in environmental persistence data across studies?
Address variability by standardizing test conditions:
- Hydrolysis : Conduct at pH 4–9 and 50°C (OECD 111).
- Photodegradation : Use UV-B lamps (290–320 nm) with TiO catalysts.
- Bioaccumulation : Measure log Kow (estimated ~9.5) using shake-flask or HPLC methods.
Discrepancies often arise from matrix effects (e.g., soil vs. water) or microbial community differences .
Q. How can branched/linear isomer ratios affect polymer performance in material science applications?
Branched isomers lower glass transition temperatures (Tg) due to steric hindrance, enhancing flexibility in PVC. Linear isomers improve thermal stability (e.g., TGA shows degradation onset ~280°C vs. 260°C for branched). Characterize using dynamic mechanical analysis (DMA) and differential scanning calorimetry (DSC) .
Data Analysis & Methodological Gaps
Q. What statistical approaches are recommended for interpreting heterogeneous toxicity datasets?
Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., dose, exposure duration). Use Bayesian meta-analysis to reconcile in vitro/in vivo discrepancies. Publicly available CPSC datasets (e.g., Table 22 in ) provide baseline metrics for comparison .
Q. Why is there limited environmental monitoring data for this compound, and how can this gap be addressed?
Limited detection stems from its high log Kow, complicating extraction from aqueous matrices. Develop sensitive LC-MS/MS methods with APCI ionization and deuterated internal standards. Collaborate with regulatory agencies to prioritize monitoring in industrial effluents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
